molecular formula C8H5ClN2O2 B2783737 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1206250-04-5

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2783737
CAS No.: 1206250-04-5
M. Wt: 196.59
InChI Key: LTUIWIWDSDWWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a chlorine substituent at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol (anhydrous) . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of receptor agonists and enzyme inhibitors due to its structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been utilized in developing anti-cancer and anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines and inflammatory pathways .

Case Study: Anti-Tuberculosis Properties
A study synthesized and evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-tuberculosis properties. Compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against Mycobacterium tuberculosis, indicating their potential as new anti-TB agents .

Biochemical Research

Enzyme Inhibition Studies:
The compound is extensively used in biochemical research to investigate enzyme inhibition and receptor binding. It aids in understanding biological pathways and disease mechanisms. For example, studies have shown that derivatives can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Table 1: Enzyme Inhibition Data

CompoundCYP1A2 Inhibition (%)CYP2C9 Inhibition (%)CYP2C19 Inhibition (%)CYP2D6 Inhibition (%)CYP3A4 Inhibition (%)
This compound26.332.245.216.452.2

Agricultural Chemistry

Development of Agrochemicals:
Research is ongoing into the potential of this compound for developing agrochemicals such as herbicides and fungicides. Its ability to enhance crop yields by targeting specific biological pathways makes it a candidate for further exploration in agricultural applications .

Material Science

Polymer Formulations:
In material science, this compound can be incorporated into polymer formulations to improve properties like thermal stability and chemical resistance. This application is vital for creating materials that withstand harsh environmental conditions while maintaining structural integrity.

Diagnostic Applications

Imaging Techniques:
Researchers are investigating the role of this compound in developing diagnostic agents for imaging techniques. Such advancements could facilitate early disease detection through enhanced imaging capabilities, contributing significantly to medical diagnostics .

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The imidazo[1,2-a]pyridine scaffold allows for diverse functionalization. Key analogs include:

  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-97-4): Chlorine at position 6 instead of 4.
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives : Methyl group at position 2, with amide or hydrazide modifications .
  • 5-Chloroimidazo[1,2-a]pyridine (CAS 63111-79-5): Lacks the carboxylic acid group at position 3 .

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 196.59 Not reported Likely polar Carboxylic acid enhances reactivity for coupling
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 196.59 250 (decomposes) Slightly in water Positional isomer; altered electronic effects
Imidazo[1,2-a]pyridine-3-carboxylic acid 162.14 196–197 Moderate in DMA Parent compound; no chlorine
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid amides ~300–332 180–200 Organic solvents Methyl increases lipophilicity; amides for bioactivity

Decarboxylative Cross-Coupling

  • 5-Chloro derivative : Demonstrates high efficiency in decarboxylative arylation with chlorobenzene (96% yield under optimized Pd-catalyzed conditions) .

Halogenation and Functionalization

  • The 5-chloro substituent can be introduced via reactions with halogenating agents like N-chlorosuccinimide (NCS) under acidic conditions .
  • In contrast, 6-chloro derivatives may require regioselective halogenation strategies due to differences in ring electron density .

Spectral and Analytical Differences

  • ¹H-NMR : The 5-chloro derivative exhibits distinct aromatic proton shifts (e.g., δ 8.65 ppm for H-5) compared to the 6-chloro analog (δ 9.22 ppm for H-5) .
  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1690 cm⁻¹, while amide derivatives show additional CONH bands at ~1662 cm⁻¹ .

Biological Activity

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 138642-97-4

Biological Activities

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anti-tuberculosis properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, Moraski et al. reported that derivatives of imidazo[1,2-a]pyridine demonstrated significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . This suggests a promising avenue for developing new treatments for multidrug-resistant tuberculosis.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research indicates that certain derivatives can inhibit the production of inflammatory mediators. In vitro studies have shown that compounds with specific substitutions on the imidazo[1,2-a]pyridine framework can significantly reduce albumin denaturation, a marker of inflammation .

Cholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds from this class have shown IC50 values as low as 65 µM for BChE inhibition, indicating potential use in treating neurodegenerative diseases such as Alzheimer's . Molecular docking studies further support these findings by revealing favorable binding interactions between these compounds and cholinesterase enzymes.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The imidazo[1,2-a]pyridine moiety allows for effective binding to target enzymes and receptors due to its planar structure and electron-rich nitrogen atoms.
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit cholinesterases suggests it may modulate neurotransmitter levels in the brain, which is crucial for cognitive function.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

  • Anti-Tuberculosis Activity : A study involving high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent anti-Mtb activity. These compounds were evaluated for their pharmacokinetic profiles and showed promising oral bioavailability and low cytotoxicity in human cell lines .
  • Neuroprotective Effects : In another study focusing on cholinesterase inhibition, new derivatives were synthesized and tested for their neuroprotective effects in animal models. The results indicated a significant improvement in cognitive function post-treatment, suggesting potential applications in Alzheimer's disease therapy .

Q & A

Q. Basic: What are the standard synthetic routes for 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with chloroacetic acid or its equivalents. A common method uses phosphorus oxychloride (POCl₃) as a dehydrating agent to facilitate ring closure. For example, 2-aminopyridine reacts with chloroacetic acid under reflux in POCl₃ to form the imidazo[1,2-a]pyridine core, followed by carboxylation or oxidation steps to introduce the carboxylic acid group . Alternative routes employ palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to attach substituents post-cyclization .

Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns and confirm cyclization (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • HPLC/MS : Purity assessment and molecular weight confirmation, especially for intermediates prone to byproducts .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for isomers (e.g., distinguishing 5-chloro from 6-chloro derivatives) .

Q. Basic: What biological activities have been reported for imidazo[1,2-a]pyridine derivatives?

Derivatives exhibit antimicrobial , anti-inflammatory , and enzyme inhibitory activities. For example:

  • COX Inhibition : 2-Phenyl-substituted analogs show anti-inflammatory effects via cyclooxygenase inhibition, with reduced ulcerogenic side effects .
  • Kinase Inhibition : Carboxylic acid derivatives act as PI3K inhibitors (e.g., HS-173), demonstrating antitumor activity in vitro .
  • Antiviral Potential : Fluorinated analogs (e.g., 7-fluoro derivatives) inhibit viral replication in preclinical models .

Q. Advanced: How can researchers optimize low yields in the cyclization step of synthesis?

Low yields often arise from incomplete ring closure or side reactions. Strategies include:

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in multi-step syntheses .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, while elevated temperatures (80–120°C) drive cyclization .
  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) groups prevents undesired nucleophilic attacks during carboxylation .

Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?

SAR studies focus on:

  • Substituent Variation : Systematic replacement of the chlorine atom (e.g., Br, CF₃) to assess electronic effects on bioactivity .
  • Carboxylic Acid Bioisosteres : Testing esters, amides, or sulfonamides to improve membrane permeability .
  • Docking Studies : In silico modeling (e.g., AutoDock) predicts binding affinities to targets like PI3K or COX-2 .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and controls .
  • Byproduct Analysis : HPLC-MS identifies trace impurities (e.g., dechlorinated byproducts) that may skew results .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 6-chloro vs. 5-chloro isomers) to isolate substituent effects .

Q. Advanced: What strategies address poor aqueous solubility in preclinical testing?

  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for enhanced absorption .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves bioavailability .
  • pH Adjustment : Use buffered solutions (pH 7.4) to stabilize the ionized form .

Q. Advanced: How can computational modeling guide derivative design?

  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., carboxylic acid and chloro groups) .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., PI3K binding pockets) over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME predict logP, CYP interactions, and blood-brain barrier penetration .

Q. Advanced: How to analyze conflicting spectral data for regioisomers?

  • 2D NMR : NOESY or HSQC correlations differentiate between 5- and 6-chloro isomers based on through-space coupling .
  • Isotopic Labeling : ¹³C-labeled precursors track carboxyl group positioning during synthesis .
  • Crystallographic Validation : Compare experimental X-ray structures with DFT-optimized geometries .

Q. Advanced: Why do in vitro and in vivo activities sometimes diverge?

  • Metabolic Instability : Carboxylic acids may undergo glucuronidation in vivo, reducing efficacy. Test methyl ester analogs for stability .
  • Tissue Distribution : Imaging studies (e.g., PET with ¹⁸F-labeled analogs) quantify target engagement in organs .
  • Species Variability : Compare murine vs. human hepatocyte metabolism to identify species-specific clearance pathways .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUIWIWDSDWWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.